BenchChemオンラインストアへようこそ!

Fmoc-Cys(Trt)-OMe

Cysteine racemization Fmoc-SPPS HCTU/DIEA activation

Fmoc-Cys(Trt)-OMe is a fully protected cysteine derivative with an Fmoc-amine, Trt-thiol, and C-terminal methyl ester. This triple-protection is functionally distinct from the common Fmoc-Cys(Trt)-OH free acid, enabling unique solid-phase anchoring strategies via the cysteine side-chain, which is impossible with a free carboxyl group. It prevents undesired activation in solution-phase fragment condensations, making it essential for synthesizing C-terminal ester peptides and complex disulfide-rich therapeutics. This is a required building block for hybrid SPPS/solution-phase workflows.

Molecular Formula C38H33NO4S
Molecular Weight 599.75
CAS No. 245088-56-6
Cat. No. B2612336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(Trt)-OMe
CAS245088-56-6
Molecular FormulaC38H33NO4S
Molecular Weight599.75
Structural Identifiers
SMILESCOC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO4S/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1
InChIKeyLCNJTEDEMZMQQD-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(Trt)-OMe (CAS 245088-56-6): Product Profile for Peptide Synthesis Procurement


Fmoc-Cys(Trt)-OMe (N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine methyl ester; CAS 245088-56-6; molecular weight 599.7 g/mol) is a fully protected cysteine building block featuring three orthogonal protecting functionalities: an Fmoc group on the α-amino terminus, a trityl (Trt) group on the thiol side chain, and a methyl ester (-OMe) capping the C-terminal carboxyl group [1]. This triple-protection architecture distinguishes it from the more widely used Fmoc-Cys(Trt)-OH (CAS 103213-32-7; MW 585.7 g/mol), which carries a free C-terminal carboxyl acid . The -OMe ester functionality is non-labile under standard Fmoc-SPPS coupling and piperidine deprotection conditions, thereby enabling distinct synthetic strategies—including solution-phase fragment condensation and solid-phase anchoring via side-chain thiol—that are unavailable to its free-acid counterpart. The compound's high calculated XLogP3-AA value of 8.3 reflects its strongly hydrophobic character, which influences solubility behavior and purification considerations [1].

Why Fmoc-Cys(Trt)-OMe Cannot Be Replaced by Standard Fmoc-Cys(Trt)-OH in C-Terminal Ester or Thiol-Anchored Syntheses


Generic substitution of Fmoc-Cys(Trt)-OMe with the more common Fmoc-Cys(Trt)-OH is not chemically feasible when the synthetic route demands a permanently protected C-terminal carboxyl group or utilizes cysteine side-chain anchoring strategies. The free carboxylic acid of Fmoc-Cys(Trt)-OH participates in unintended activation and coupling under standard SPPS conditions, precluding its use in solution-phase fragment condensations where a C-terminal ester is required as a masked carboxylate that remains intact during peptide assembly [1]. Furthermore, solid-phase anchoring via the cysteine thiol group onto trityl-based resins specifically requires the C-terminal carboxyl to be protected as an ester (typically -OMe) to prevent competing immobilization through the carboxylate and to enable subsequent orthogonal manipulations after cleavage [2]. The quantitative racemization liabilities and cleavage-selectivity constraints detailed below further underscore why Fmoc-Cys(Trt)-OMe is not merely a variant but a functionally distinct, application-defined procurement choice.

Quantitative Differentiation of Fmoc-Cys(Trt)-OMe: Racemization, Orthogonality, and Synthetic Utility


Cysteine Racemization Propensity: Trt-Protected Cys Exhibits 8.0% Epimerization Under Standard Uronium/DIEA Activation

Fmoc-Cys(Trt) derivatives—whether as the free acid or methyl ester—exhibit a class-level racemization liability of approximately 8.0% when activated with uronium reagents (e.g., HCTU) in the presence of DIEA under conventional Fmoc-SPPS coupling conditions (1 min preactivation, 30 min coupling, 0.20 M active species concentration in DMF). This represents a substantially higher epimerization rate compared to alternative acid-labile S-protecting groups such as 4-methoxybenzyloxymethyl (MBom, 0.4% racemization), 4,4'-dimethoxydiphenylmethyl (Ddm, 0.8%), and diphenylmethyl (Dpm, 1.2%) when incorporated via the identical standard protocol [1][2]. Under microwave-assisted SPPS at elevated temperatures, the racemization disparity widens further: at 50 °C, Trt produces 10.9% racemization versus 0.8% (MBom), 1.8% (Ddm), and 3.0% (Dpm); at 80 °C, Trt yields 26.6% racemization compared to 1.3% (MBom), 2.5% (Ddm), and 4.5% (Dpm) [1][2].

Cysteine racemization Fmoc-SPPS HCTU/DIEA activation

Acid Lability of Trityl Protection: Orthogonal Selectivity Relative to Mmt-Protected Cysteine

The Trt (trityl) thiol-protecting group on Fmoc-Cys(Trt)-OMe demonstrates markedly lower acid lability compared to the 4-methoxytrityl (Mmt) group. While quantitative S-Mmt removal occurs selectively in the presence of tert-butyl type protecting groups and S-Trt by treatment with 0.5–1.0% TFA, the Trt group remains stable under these dilute acidic conditions [1]. This differential acid sensitivity enables orthogonal deprotection strategies in peptides containing multiple cysteine residues. By contrast, the Thp (tetrahydropyranyl) protecting group has been reported to outperform Trt in minimizing C-terminal Cys racemization and 3-(1-piperidinyl)alanine side-product formation in tripeptide models, though Thp is not commercially established as a standard building block [2].

Orthogonal deprotection Trityl group Mmt group

C-Terminal Methyl Ester Enables Solid-Phase Anchoring via Thiol Group for Native C-Terminal Ester Peptides

Fmoc-Cys(Trt)-OMe is uniquely configured for solid-phase peptide synthesis strategies that employ trityl side-chain anchoring of cysteine residues to produce peptides with C-terminal ester functionalities. In this methodology, the protected cysteine derivative is anchored to trityl chloride resin via its free thiol group—only possible because the C-terminal carboxyl is masked as the methyl ester. Using a Gly-Phe-Cys-OMe model tripeptide, analysis revealed minimal epimerization of the C-terminal cysteine residue under the basic conditions employed for Fmoc deprotection [1]. This anchoring strategy has been successfully applied to the synthesis of the Saccharomyces cerevisiae mating pheromone a-factor and its 5-FAM-labeled analogs, achieving high yields and purity [1][2]. Patent documentation confirms that Fmoc-Cys(Trt)-OMe is the required starting material for this side-chain anchoring approach; Fmoc-Cys(Trt)-OH cannot be substituted because its free carboxyl would compete for resin attachment and is incompatible with the intended C-terminal ester retention [2].

Trityl side-chain anchoring C-terminal ester peptides Cysteine anchoring

Trt Group Exhibits Class-Level Racemization Liability of 8.0% with Uronium/DIEA Activation Versus Alternative Protecting Groups

The racemization behavior of Fmoc-Cys(Trt) derivatives is strongly influenced by activation chemistry. Under uronium/phosphonium activation (e.g., HBTU, HCTU, PyBOP) with DIEA base—the standard protocol for automated Fmoc-SPPS—the Trt-protected cysteine residue exhibits racemization levels of approximately 8.0% [1]. This racemization occurs because the basic environment generated by tertiary amines promotes α-proton abstraction from the activated Cys(Trt) species [1]. Alternative coupling strategies employing weaker bases (e.g., 2,4,6-trimethylpyridine) or carbodiimide activation can reduce racemization but are appreciably inferior to the standard protocol in terms of coupling efficiency, and even with preactivation omitted, Cys(Trt) racemization cannot be reduced to the acceptable threshold of <1.0% [1]. The MBom and Ddm protecting groups, by contrast, suppress racemization to below 1.0% even when the full standard protocol (preactivation with DIEA) is employed [1].

Uronium activation DIEA base Racemization risk

Optimal Research and Industrial Applications for Fmoc-Cys(Trt)-OMe


Synthesis of C-Terminal Methyl Ester Peptides via Thiol Side-Chain Anchoring

Fmoc-Cys(Trt)-OMe is the required building block for solid-phase synthesis of peptides bearing C-terminal cysteine methyl esters. The compound is anchored to trityl chloride or 2-chlorotrityl resin via its deprotected thiol group, enabling peptide chain elongation using standard Fmoc-SPPS chemistry while the C-terminal methyl ester remains intact throughout the synthesis. Final TFA cleavage releases the desired C-terminal ester peptide. This strategy has been validated with model tripeptides (e.g., Gly-Phe-Cys-OMe) showing minimal epimerization at the C-terminal cysteine residue [1]. The methodology has been successfully applied to synthesize a-factor pheromone analogs and 5-FAM-labeled derivatives [1].

Preparation of Fmoc-Cys-OMe for Solution-Phase Fragment Condensations

Fmoc-Cys(Trt)-OMe serves as the starting material for generating Fmoc-Cys-OMe—a key intermediate in hybrid solid-phase/solution-phase peptide synthesis workflows. As documented in patent literature, commercially obtained Fmoc-Cys(Trt)-OH can be converted to Fmoc-Cys-OMe through a two-step purification and esterification process, enabling its use in solution-phase fragment coupling strategies where C-terminal protection is mandatory [2]. This intermediate is then loaded onto 2-chlorotrityl resin under DIPEA-mediated conditions for subsequent SPPS elongation [2].

Orthogonal Multi-Cysteine Peptide Syntheses Requiring Differential Deprotection

Fmoc-Cys(Trt)-OMe is employed in peptide syntheses where multiple cysteine residues must be unmasked and functionalized in a controlled, stepwise manner. The Trt group's stability to dilute TFA (0.5–1.0%) allows it to remain intact while more acid-labile protecting groups—such as Mmt—are selectively removed for on-resin disulfide bond formation [3]. Subsequent treatment with 95% TFA during final cleavage then releases the Trt-protected thiols. This orthogonal deprotection capability is essential for the synthesis of complex disulfide-rich peptides including conotoxins, defensins, and therapeutic peptides requiring defined disulfide connectivity.

Solution-Phase Fragment Coupling in Hybrid Synthesis Strategies

The permanently protected C-terminal methyl ester of Fmoc-Cys(Trt)-OMe enables its use as a C-terminal fragment in convergent solution-phase peptide synthesis. Unlike Fmoc-Cys(Trt)-OH, which bears a reactive free carboxyl that would interfere with selective activation, the -OMe ester remains inert during coupling steps involving other activated carboxyl components. This property is particularly valuable in large-scale peptide manufacturing where hybrid solid-phase/solution-phase approaches are employed to improve overall yield and reduce purification burden for long peptide sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Cys(Trt)-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.